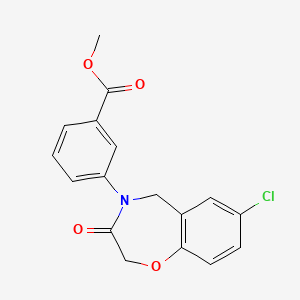
methyl 3-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Dopaminergic Activity
Research has shown that compounds related to benzoxazepines, including those with chloro substitutions, have been synthesized and evaluated for their dopaminergic activity, indicating potential applications in neurological disorders. These compounds have shown effects on renal blood flow and central dopaminergic activity, highlighting their relevance in studying dopaminergic mechanisms and potentially treating related diseases (Pfeiffer et al., 1982).
Antibacterial and Anticancer Agents
Benzoxepine derivatives have been synthesized and evaluated for their pharmacological properties, including potential antibacterial and anticancer activities. Some compounds exhibited notable activity against Gram-negative bacteria, including Escherichia coli, and cytotoxicity against lung and colon cancer cell lines (Kuntala et al., 2015).
Cognitive Performance in Alzheimer's Disease
A novel compound, GSK189254, a histamine H3 receptor antagonist, has been found to bind to histamine H3 receptors in Alzheimer's disease brain and improve cognitive performance in preclinical models. This research suggests the compound's therapeutic potential for dementia and other cognitive disorders associated with Alzheimer's disease (Medhurst et al., 2007).
Methyl Donor in Biosynthesis
Chloromethane (CH3Cl) has been identified as a novel methyl donor for the biosynthesis of esters and anisoles in Phellinus pomaceus, a wood-rotting fungus. This research demonstrates a unique metabolic role for halometabolites as intermediates in the biosynthesis of nonhalogenated natural products (Harper et al., 1989).
Eigenschaften
IUPAC Name |
methyl 3-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-22-17(21)11-3-2-4-14(8-11)19-9-12-7-13(18)5-6-15(12)23-10-16(19)20/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFSWLGYVHDEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![ethyl 4-({[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2985488.png)
![N-[6-phenyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B2985490.png)

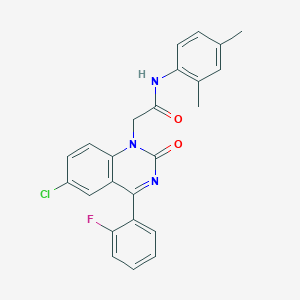
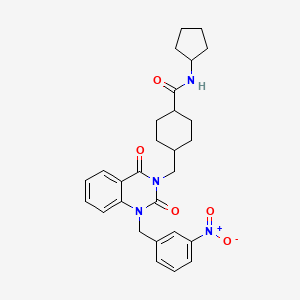
![6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2985499.png)
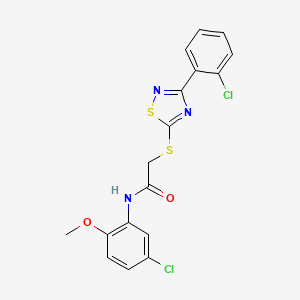
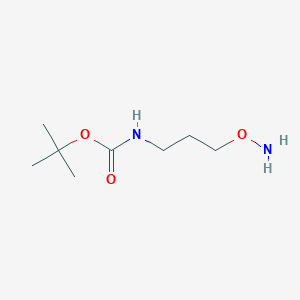
![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2985503.png)
![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2985504.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2985505.png)